molecular formula C9H9NO3 B15226025 1-Methyl-2-oxo-5-vinyl-1,2-dihydropyridine-3-carboxylic acid

1-Methyl-2-oxo-5-vinyl-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B15226025
M. Wt: 179.17 g/mol
InChI Key: CEFZNHAMXDPFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-oxo-5-vinyl-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with a methyl group, a vinyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxo-5-vinyl-1,2-dihydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-keto ester with an appropriate amine, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-5-vinyl-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

1-Methyl-2-oxo-5-vinyl-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-2-oxo-5-vinyl-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid
  • 1-(3,4-Dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxylic acid

Comparison: Compared to these similar compounds, 1-Methyl-2-oxo-5-vinyl-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the vinyl group, which can confer distinct chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-ethenyl-1-methyl-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C9H9NO3/c1-3-6-4-7(9(12)13)8(11)10(2)5-6/h3-5H,1H2,2H3,(H,12,13)

InChI Key

CEFZNHAMXDPFRK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)C(=O)O)C=C

Origin of Product

United States

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